molecular formula C19H20F2N4O3S B2394264 N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide CAS No. 2034328-32-8

N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide

Cat. No. B2394264
M. Wt: 422.45
InChI Key: BLMOUDADJILLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C19H20F2N4O3S and a molecular weight of 422.451. It is intended for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds, such as 2,6-difluorophenol, have been synthesized through oxidative polymerization2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H20F2N4O3S1. Unfortunately, I couldn’t find more detailed information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds, such as 2,6-difluorophenol, have been known to undergo oxidative polymerization2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C19H20F2N4O3S, and its molecular weight, 422.451. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this compound.


Scientific Research Applications

Molecular Interaction and Binding Analysis

Molecular interaction studies of structurally related compounds, such as antagonists for the CB1 cannabinoid receptor, provide insights into the conformational analysis and the development of pharmacophore models. These models are essential for understanding the binding interactions of compounds with specific receptors, which could be relevant for designing drugs targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Biological Activity Evaluation

The synthesis of novel compounds and their evaluation for anti-inflammatory and analgesic properties is an important area of research. Studies have shown the synthesis of complex molecules derived from natural products, leading to new heterocyclic compounds with potential therapeutic applications. Such research demonstrates the importance of chemical synthesis in discovering new drugs with specific biological activities (Abu‐Hashem et al., 2020).

Advanced Polymer Synthesis

Research into ordered polymers by direct polycondensation using nonsymmetric monomers shows the diversity and complexity of chemical synthesis. These studies contribute to the materials science field, highlighting the role of specific compounds in developing new materials with tailored properties (Yu et al., 1999).

Safety And Hazards

This compound is not intended for human or veterinary use1. It is intended for research use only1. Unfortunately, I couldn’t find more detailed information on the safety and hazards of this compound.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research involving this compound.


Please note that this analysis is based on the information I could find, and there may be more recent or detailed information available in scientific literature or databases that I do not have access to. Always consult with a qualified professional or researcher for more detailed information.


properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S/c1-23-16-7-2-3-8-17(16)25(29(23,27)28)13-9-11-24(12-10-13)19(26)22-18-14(20)5-4-6-15(18)21/h2-8,13H,9-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMOUDADJILLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide

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